(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol
Description
(S)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is a chiral organic compound characterized by a phenyl ring substituted with chlorine (2-position) and nitro (5-position) groups, along with an ethanol backbone bearing an amino group. The stereochemistry (S-configuration) at the chiral center may influence its biological interactions and physicochemical properties.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m1/s1 |
InChI Key |
BGKOFTZMXDWODY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-5-nitropyridine Intermediate
A key intermediate in the synthesis is 2-chloro-5-nitropyridine or related 2-chloro-5-nitrophenyl compounds. A patented one-pot method involves:
- Condensation of 2-halogenated acrylates (e.g., ethyl 2-chloroacrylate) with nitromethane and triethyl orthoformate under catalysis by organic bases such as 1,5-diazabicyclo[4.3.0]nonene (DBN) or 1,8-diazabicyclo[5.4.0]undecene (DBU).
- Cyclization to form 2-hydroxy-5-nitropyridine intermediate.
- Subsequent selective chlorination to yield 2-chloro-5-nitropyridine with high purity and yield.
Key reaction conditions and yields:
| Step | Reagents & Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation & Cyclization | Nitromethane, ethyl 2-chloroacrylate, DBN, triethyl orthoformate, 60-100 °C, 4-6 h | 86-91 | 99.6-99.9 |
| Chlorination | Chlorinating agent, 100-140 °C, optimized time | High (not specified) | High |
This method avoids hazardous diazotization and nitration steps, uses inexpensive raw materials, and minimizes byproducts and wastewater generation.
Nucleophilic Substitution and Ring-Opening of Benzoxazole Derivatives
An alternative synthetic route involves:
- Nucleophilic substitution at the 5-position of benzoxazole derivatives bearing chlorine or bromine atoms.
- Ring-opening of the oxazole ring under acidic or basic conditions to yield 2-amino-5-nitrophenol derivatives.
- Control of base strength is critical: strong bases like triethylamine favor o-acyl products, while weaker bases produce mainly N-acyl derivatives.
This approach allows selective functionalization and high yields with reduced acid catalyst usage. The reaction is typically carried out in solvents such as tetrahydrofuran or dimethylformamide (DMF), with temperature control (50-130 °C) and subsequent purification steps.
Direct Synthesis of (S)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol
The chiral amino alcohol is commonly synthesized starting from 2-chloro-5-nitroaniline or 2-chloro-5-nitrophenyl acetophenone derivatives, followed by reduction and amino alcohol formation:
- Reduction of 2-chloro-5-nitroacetophenone to 5-amino-2-chloroacetophenone using iron powder and ammonium chloride in aqueous medium at reflux (~100 °C).
- Subsequent functional group transformations introduce the hydroxyl group at the alpha carbon to the amino group, generating the chiral center.
- Chiral resolution or asymmetric synthesis techniques are employed to obtain the (S)-enantiomer with high enantiomeric excess.
This method requires careful control of reaction time, temperature, and pH to maximize yield and minimize side reactions.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The catalyst type and amount in the one-pot method significantly influence the yield of the 2-hydroxy-5-nitropyridine intermediate. Optimal catalyst loading is 2-4% mass ratio relative to 2-halogenated acrylate.
- Reaction temperature above the boiling point of the alcohol byproduct promotes its removal and drives the reaction to completion.
- Chlorination reaction parameters such as reagent dosage and temperature (up to 140 °C) affect the reaction rate and selectivity.
- In nucleophilic substitutions on benzoxazole derivatives, the base strength determines product selectivity; triethylamine (pKa 10-12) favors desired o-acyl products, whereas weaker bases lead to N-acyl byproducts.
- Reduction of nitroacetophenone derivatives under mild reflux conditions with iron and ammonium chloride provides efficient conversion to aminoacetophenone intermediates.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of the target compound and related molecules:
Key Observations:
- Substituent Position Effects: The target’s 2-Cl and 5-NO₂ substituents create distinct electronic and steric environments compared to analogs with nitro groups at positions 4 or 6 (e.g., ). This positioning may influence π-π stacking or hydrogen bonding in biological systems .
- This could improve aqueous solubility compared to dichloro derivatives .
- Stereochemistry : The S-configuration of the target compound may lead to enantiomer-specific interactions, though direct evidence is lacking in the provided materials.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol?
- Methodological Answer : Synthesis typically involves chiral starting materials or asymmetric catalysis to ensure stereochemical integrity. For example, bromo- or fluorophenyl derivatives (common precursors for halogenated phenyl compounds) can undergo nucleophilic substitution or reductive amination to introduce the amino and hydroxyl groups . Purification via crystallization or chromatography (e.g., chiral HPLC) is critical to achieve >98% enantiomeric excess . Key steps:
- Step 1 : React 2-chloro-5-nitrophenylacetic acid with a chiral amine under reductive conditions (e.g., NaBH₄ in methanol).
- Step 2 : Optimize reaction time (12–24 hrs) and temperature (0–25°C) to minimize racemization .
Q. How can the stereochemical purity of (S)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol be characterized?
- Methodological Answer : Use polarimetry to measure optical rotation and confirm enantiomeric excess. Validate with chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) and NMR spectroscopy (analysis of diastereomeric derivatives via Mosher’s esters) . Comparative retention times and splitting patterns in H-NMR (e.g., δ 3.5–4.2 ppm for hydroxyl/amino protons) distinguish enantiomers .
Q. What functional groups in this compound influence its reactivity in derivatization reactions?
- Methodological Answer : The amino group (-NH₂) participates in Schiff base formation or acylation (e.g., with acetic anhydride), while the hydroxyl group (-OH) enables esterification or etherification. The nitro group (-NO₂) can be reduced to an amine (-NH₂) for further functionalization (e.g., catalytic hydrogenation with Pd/C) . The chlorine atom at the 2-position directs electrophilic substitution reactions (e.g., Suzuki coupling at the 5-nitro position) .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer : Conflicting results often arise from stereochemical impurities or assay-specific conditions . To address this:
- Step 1 : Re-evaluate compound purity using HPLC-MS and elemental analysis.
- Step 2 : Compare activity across enantiomers (e.g., (S)- vs. (R)-forms) in cellular assays (e.g., receptor binding or enzyme inhibition).
- Step 3 : Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
For example, indole-containing analogs show divergent serotonin receptor binding due to minor stereochemical variations .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to targets like GPCRs or enzymes. Key parameters:
- Ligand preparation : Optimize protonation states (e.g., amino group at physiological pH).
- Receptor selection : Use crystal structures (PDB) of homologous proteins (e.g., 5-HT₂A receptor for indole analogs).
- Scoring : Prioritize docking poses with hydrogen bonds to the hydroxyl group and π-π stacking with the nitro-chlorophenyl ring .
Validation via MD simulations (GROMACS) assesses binding stability over 100 ns trajectories .
Q. How do substituent effects (e.g., nitro vs. chloro) modulate this compound’s electronic properties?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to analyze electronic effects. The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density at the phenyl ring (MESP maps show negative potential near -NO₂). The chlorine atom (-Cl) exerts an ortho-directing effect, stabilizing intermediates in electrophilic substitution. UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry (Epa ~1.2 V vs. Ag/AgCl) correlate with computational predictions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Yield discrepancies often stem from reaction scale (microscale vs. bulk) or catalyst batch variability . For reproducible results:
- Step 1 : Standardize solvent purity (e.g., anhydrous methanol over molecular sieves).
- Step 2 : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Step 3 : Monitor reaction progress via TLC or in-situ IR (disappearance of carbonyl peak at ~1700 cm⁻¹) .
For example, trace moisture in NaBH₄ reduces yields by 20–30% in reductive amination .
Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
